molecular formula C21H27N3O2 B11614653 2-{3-[2-(4-tert-butylphenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanol

2-{3-[2-(4-tert-butylphenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanol

Cat. No.: B11614653
M. Wt: 353.5 g/mol
InChI Key: UGXZATGAQQQLDJ-UHFFFAOYSA-N
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Description

2-{3-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL is a complex organic compound characterized by its unique structure, which includes a tert-butylphenoxy group, an ethyl group, and a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the synthesis of 4-tert-butylphenol, which is then reacted with ethyl bromide to form 4-tert-butylphenoxyethyl bromide. This intermediate is further reacted with 2-amino-1,3-benzodiazole under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-purity reagents and optimized reaction conditions is crucial to ensure the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{3-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylphenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{3-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{3-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenoxyacetic acid: Similar structure with a carboxylic acid group instead of the benzodiazole moiety.

    2,4-Di-tert-butylphenol: Contains two tert-butyl groups and a phenol group, lacking the benzodiazole and ethyl groups.

    2-(4-Tert-butylphenoxy)ethyl acetate: Similar structure with an acetate group instead of the benzodiazole moiety.

Uniqueness

2-{3-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL is unique due to its combination of the tert-butylphenoxy group, ethyl group, and benzodiazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

2-[3-[2-(4-tert-butylphenoxy)ethyl]-2-iminobenzimidazol-1-yl]ethanol

InChI

InChI=1S/C21H27N3O2/c1-21(2,3)16-8-10-17(11-9-16)26-15-13-24-19-7-5-4-6-18(19)23(12-14-25)20(24)22/h4-11,22,25H,12-15H2,1-3H3

InChI Key

UGXZATGAQQQLDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N(C2=N)CCO

Origin of Product

United States

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